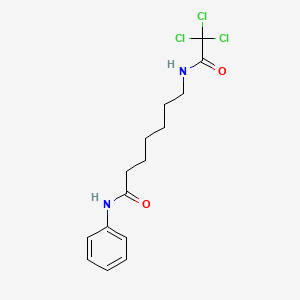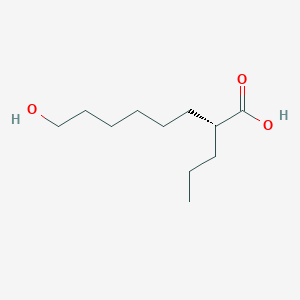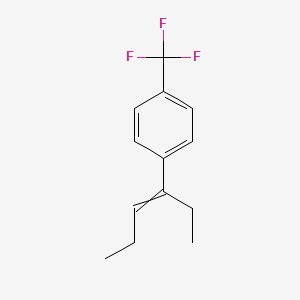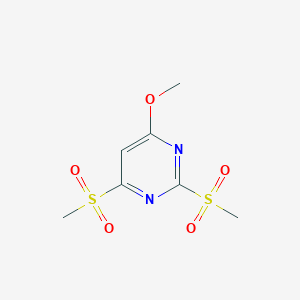![molecular formula C46H36O2Si2 B12541629 [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) CAS No. 653601-72-0](/img/structure/B12541629.png)
[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) is a chemical compound that consists of a naphthalene core with two triphenylsilane groups attached via oxygen atoms.
準備方法
The synthesis of [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) typically involves the reaction of naphthalene-1,4-diol with triphenylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Naphthalene-1,4-diol+2Triphenylchlorosilane→[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)+2HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反応の分析
[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of hydroxy derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, bromine for halogenation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
作用機序
The mechanism of action of [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. For example, in biological systems, it may interact with proteins or nucleic acids, influencing cellular processes .
類似化合物との比較
Similar compounds to [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) include other naphthalene derivatives and silane compounds. Some examples are:
[Naphthalene-1,4-diylbis(oxy)]bis(diphenylsilane): Similar structure but with diphenylsilane groups instead of triphenylsilane.
[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane): Contains trimethylsilane groups, leading to different chemical properties.
[Naphthalene-1,4-diylbis(oxy)]bis(phenylsilane): Another derivative with phenylsilane groups.
The uniqueness of [Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane) lies in its specific structural arrangement, which imparts distinct chemical and physical properties compared to its analogs .
特性
CAS番号 |
653601-72-0 |
|---|---|
分子式 |
C46H36O2Si2 |
分子量 |
676.9 g/mol |
IUPAC名 |
triphenyl-(4-triphenylsilyloxynaphthalen-1-yl)oxysilane |
InChI |
InChI=1S/C46H36O2Si2/c1-7-21-37(22-8-1)49(38-23-9-2-10-24-38,39-25-11-3-12-26-39)47-45-35-36-46(44-34-20-19-33-43(44)45)48-50(40-27-13-4-14-28-40,41-29-15-5-16-30-41)42-31-17-6-18-32-42/h1-36H |
InChIキー |
RBIZUZLYLZVHSI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C5=CC=CC=C54)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B12541555.png)


![N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine](/img/structure/B12541576.png)


![1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene](/img/structure/B12541590.png)
![Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]-](/img/structure/B12541592.png)
![7,12-Dihydrobenzo[a]phenazine-5,6-dithione](/img/structure/B12541600.png)

![5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole](/img/structure/B12541610.png)
![6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile](/img/structure/B12541611.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12541624.png)
![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)
